5-(4-Methoxyphenyl)isoxazole

Description

BenchChem offers high-quality 5-(4-Methoxyphenyl)isoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Methoxyphenyl)isoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

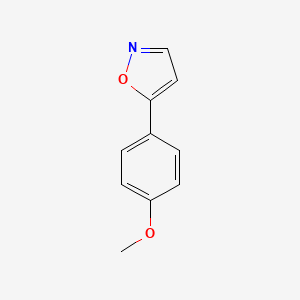

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methoxyphenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-12-9-4-2-8(3-5-9)10-6-7-11-13-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDKBSQRNCPFCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371577 | |

| Record name | 5-(4-Methoxyphenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3672-48-8 | |

| Record name | 5-(4-Methoxyphenyl)isoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3672-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Methoxyphenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(4-Methoxyphenyl)isoxazole: Core Properties, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 5-(4-methoxyphenyl)isoxazole, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We delve into its fundamental physicochemical properties, molecular structure, and established synthesis protocols, with a focus on the widely employed 1,3-dipolar cycloaddition reaction. Furthermore, this document outlines the standard spectroscopic techniques for its characterization and discusses its expanding role as a versatile scaffold in the development of novel therapeutic agents, agrochemicals, and advanced materials. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this valuable chemical entity.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, prized for its metabolic stability and its ability to act as a versatile pharmacophore capable of engaging in various non-covalent interactions, such as hydrogen bonding and π-π stacking.[1] The isoxazole core is present in numerous FDA-approved drugs, including the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide, highlighting its clinical significance.[2]

5-(4-Methoxyphenyl)isoxazole, specifically, combines this privileged heterocycle with an electron-rich methoxyphenyl group. This substitution pattern makes it a valuable and reactive intermediate for further functionalization, serving as a foundational building block for creating libraries of more complex molecules with diverse biological activities.[3] Its utility spans from being a key intermediate in the synthesis of potential anti-inflammatory, analgesic, and neuroprotective agents to applications in agrochemicals and material science.[3][4][5] This guide serves to consolidate the core technical knowledge surrounding this compound, providing a foundation for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

Chemical Structure

5-(4-Methoxyphenyl)isoxazole consists of a central isoxazole ring with a 4-methoxyphenyl substituent at the C5 position. The IUPAC name for this compound is 5-(4-methoxyphenyl)-1,2-oxazole.[3] The structure is characterized by the aromaticity of both the isoxazole and benzene rings.

Structure:

Physicochemical Data

The fundamental properties of 5-(4-methoxyphenyl)isoxazole are summarized in the table below. This data is critical for handling, storage, and planning chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 3672-48-8 | [6][7] |

| Molecular Formula | C₁₀H₉NO₂ | [6] |

| Molecular Weight | 175.18 g/mol | [6] |

| Appearance | Off-white to white solid | [7] |

| Purity | ≥95% (typical commercial) | [7] |

| Melting Point | 62-68 °C | Chem-Impex |

| Storage | Sealed in dry, room temperature | [7] |

| SMILES | COc1ccc(cc1)-c2ccno2 | [8] |

| InChIKey | KKDKBSQRNCPFCM-UHFFFAOYSA-N | [7] |

Synthesis Methodologies

The construction of the 3,5-disubstituted isoxazole ring is most commonly and efficiently achieved through the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition.[9] This powerful reaction involves the in situ generation of a nitrile oxide from an oxime precursor, which then reacts with an alkyne (the dipolarophile) to form the isoxazole ring with high regioselectivity.

Principle: 1,3-Dipolar Cycloaddition

The core of this synthesis involves two key transformations:

-

Nitrile Oxide Formation: A suitable precursor, such as an aromatic aldoxime, is converted into a highly reactive hydroximoyl chloride. Subsequent treatment with a base eliminates HCl to generate the nitrile oxide dipole in situ.

-

Cycloaddition: The generated nitrile oxide immediately reacts with a terminal alkyne, in this case, 4-ethynylanisole (4-methoxyphenylacetylene), to form the stable 5-substituted isoxazole ring. The use of a base is crucial for generating the reactive dipole, and its choice can influence reaction rates and yields.

Experimental Protocol: Synthesis from 4-Ethynylanisole

This protocol describes a representative lab-scale synthesis of 5-(4-methoxyphenyl)isoxazole.

Materials:

-

Formaldoxime or a suitable precursor for generating the parent nitrile oxide. A common alternative is the use of a hydroxymoyl chloride.

-

4-Ethynylanisole (4-methoxyphenylacetylene)

-

Triethylamine (TEA) or a similar non-nucleophilic base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 4-ethynylanisole (1.0 eq) dissolved in anhydrous DCM (approx. 0.2 M concentration).

-

Precursor Addition: Add the nitrile oxide precursor, such as a solution of a hydroximoyl chloride (1.1 eq), to the flask.

-

Initiation of Cycloaddition: Cool the mixture to 0 °C using an ice bath. Slowly add triethylamine (1.5 eq) dropwise over 15-20 minutes. The base facilitates the in situ formation of the nitrile oxide from its precursor.

-

Scientific Rationale: Slow, cooled addition of the base controls the rate of the exothermic nitrile oxide formation, preventing dimerization and other side reactions, thereby maximizing the yield of the desired cycloaddition product.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting alkyne is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM. Combine the organic layers.

-

Purification - Wash: Wash the combined organic phase sequentially with saturated aqueous NaHCO₃ and brine.

-

Scientific Rationale: The bicarbonate wash neutralizes any excess acid and removes acidic byproducts. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification - Chromatography: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[10]

-

Final Product: Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to yield 5-(4-methoxyphenyl)isoxazole as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 5-(4-methoxyphenyl)isoxazole.

Spectroscopic Characterization

Structural confirmation and purity assessment of 5-(4-methoxyphenyl)isoxazole are typically performed using a combination of standard spectroscopic methods. The expected data, based on analysis of closely related structures, are summarized below.[11][12]

| Technique | Characteristic Peaks / Signals |

| ¹H NMR | δ ~8.4 ppm (d, 1H): Isoxazole C3-Hδ ~7.8 ppm (d, 2H): Aromatic protons ortho to isoxazoleδ ~7.0 ppm (d, 2H): Aromatic protons ortho to methoxy groupδ ~6.7 ppm (d, 1H): Isoxazole C4-Hδ ~3.9 ppm (s, 3H): Methoxy (-OCH₃) protons |

| ¹³C NMR | δ ~171 ppm: Isoxazole C5δ ~162 ppm: Isoxazole C3δ ~161 ppm: Aromatic C-OCH₃δ ~129-127 ppm: Aromatic CH carbonsδ ~120 ppm: Aromatic quaternary Cδ ~115 ppm: Aromatic CH carbonsδ ~97 ppm: Isoxazole C4δ ~56 ppm: Methoxy (-OCH₃) carbon |

| IR (KBr) | ~3100 cm⁻¹: Aromatic C-H stretch~2950-2840 cm⁻¹: Aliphatic C-H stretch (methoxy)~1610 cm⁻¹: C=N stretch (isoxazole ring)~1520, 1480 cm⁻¹: Aromatic C=C stretches~1250, 1030 cm⁻¹: Aryl-O-CH₃ ether C-O stretch (asymmetric & symmetric) |

| MS (ESI) | [M+H]⁺ = 176.07 |

Note: Chemical shifts (δ) are in ppm relative to TMS. NMR data is based on spectra of analogous compounds in CDCl₃. IR frequencies are in cm⁻¹.[11][12]

Applications and Biological Relevance

5-(4-Methoxyphenyl)isoxazole is not typically an end-product but rather a versatile platform molecule. Its value lies in the strategic placement of reactive sites—the isoxazole ring itself and the activated phenyl ring—which allows for diverse downstream modifications.

Role in Medicinal Chemistry

The arylisoxazole scaffold is a frequent target in drug discovery. The 4-methoxyphenyl group can be easily demethylated to a phenol, providing a handle for attaching other moieties through ether or ester linkages. This strategy is employed to develop compounds targeting a range of biological processes.

-

Anti-inflammatory and Analgesic Agents: The isoxazole ring is a known bioisostere for other functional groups found in COX-2 inhibitors.[1]

-

Neurodegenerative Diseases: Arylisoxazole derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE) and BACE1, which are implicated in Alzheimer's disease.[4][13]

-

Anticancer Agents: The scaffold has been incorporated into novel compounds designed to target cancer-specific pathways, such as estrogen receptor alpha (ERα) in breast cancer.[14]

Agrochemical and Material Science Applications

-

Agrochemicals: The stability and biological activity of the isoxazole ring have led to its incorporation into novel herbicides and fungicides.[3][15]

-

Material Science: The conjugated π-system of 5-(4-methoxyphenyl)isoxazole makes it a candidate for creating novel organic materials with specific electronic and optical properties for use in sensors or organic electronics.[3]

Role as a Versatile Chemical Scaffold

Caption: Applications of 5-(4-methoxyphenyl)isoxazole as a core scaffold.

Conclusion

5-(4-Methoxyphenyl)isoxazole is a compound of considerable strategic importance for chemical and pharmaceutical research. Its straightforward and high-yielding synthesis, primarily via 1,3-dipolar cycloaddition, makes it readily accessible. The combination of a stable, biologically active isoxazole ring with a functionalizable methoxyphenyl group provides a robust platform for the development of a wide array of complex molecules. As research continues to uncover the therapeutic potential of novel heterocyclic compounds, the utility of versatile building blocks like 5-(4-methoxyphenyl)isoxazole is set to expand, solidifying its role in the innovation pipeline for new drugs, agrochemicals, and materials.

References

-

Organic Syntheses, Coll. Vol. 6, p. 278 (1988); Vol. 51, p. 70 (1971). A Procedure for the Synthesis of 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. URL: [Link]

-

Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Synthetic Formal Report. URL: [Link]

-

Beilstein Journals. (2018). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. URL: [Link]

-

Chen, Y-J., et al. (2015). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Molecules. URL: [Link]

-

The Royal Society of Chemistry. NMR Spectra of Products - Supporting Information. URL: [Link]

-

SpectraBase. 5-(4-Methoxybenzyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazole. URL: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 279129, Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-. URL: [Link]

-

Supporting Information for Palladium-Catalyzed C–H Alkenylation/Annulation Cascade for the Synthesis of 3,5-Disubstituted-4-arylisoxazoles. URL: [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Nanoscale. URL: [Link]

-

ResearchGate. Design and Synthesis of Novel Arylisoxazole‐Chromenone Carboxamides: Investigation of Biological Activities Associated with Alzheimer's Disease. URL: [Link]

-

ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. URL: [Link]

-

MDPI. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. URL: [Link]

-

The Royal Society of Chemistry. (2022). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα. URL: [Link]

-

The Pharma Innovation. A review of isoxazole biological activity and present synthetic techniques. URL: [Link]

-

PubMed. Design and Synthesis of Novel Arylisoxazole-Chromenone Carboxamides: Investigation of Biological Activities Associated with Alzheimer's Disease. URL: [Link]

-

The Pharma Innovation. A review of isoxazole biological activity and present synthetic techniques. URL: [Link]

-

ResearchGate. Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. URL: [Link]

-

ResearchGate. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction. URL: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13380017, Isoxazole, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)-. URL: [Link]

-

PubChemLite. 5-(4-methoxyphenyl)isoxazole (C10H9NO2). URL: [Link]

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 3. jk-sci.com [jk-sci.com]

- 4. Design and Synthesis of Novel Arylisoxazole-Chromenone Carboxamides: Investigation of Biological Activities Associated with Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. 5-(4-Methoxyphenyl)isoxazole | 3672-48-8 [sigmaaldrich.com]

- 8. PubChemLite - 5-(4-methoxyphenyl)isoxazole (C10H9NO2) [pubchemlite.lcsb.uni.lu]

- 9. 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. researchgate.net [researchgate.net]

- 14. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-(4-Methoxyphenyl)isoxazole: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 5-(4-Methoxyphenyl)isoxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental chemical properties, explore a detailed synthetic protocol, and discuss its current and potential applications, grounded in authoritative scientific literature.

Core Molecular Attributes

5-(4-Methoxyphenyl)isoxazole is a substituted aromatic heterocyclic compound. The presence of the isoxazole ring, a five-membered ring containing one nitrogen and one oxygen atom in adjacent positions, coupled with the methoxyphenyl group, imparts specific chemical and biological activities to the molecule.

Chemical Formula and Molecular Weight

The fundamental physicochemical properties of 5-(4-Methoxyphenyl)isoxazole are summarized in the table below. These values are critical for stoichiometric calculations in synthesis, analytical characterization, and formulation development.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₉NO₂ | [1][2] |

| Molecular Weight | 175.18 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| CAS Number | 3672-48-8 | [2][3] |

Structural Representation

The structure of 5-(4-Methoxyphenyl)isoxazole, featuring the isoxazole and 4-methoxyphenyl moieties, is depicted below.

Synthesis of 5-(4-Methoxyphenyl)isoxazole

The synthesis of isoxazoles can be achieved through various methods, often involving the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine. A common and reliable method is the [3+2] cycloaddition reaction. Below is a representative, field-proven protocol for the synthesis of 5-(4-Methoxyphenyl)isoxazole.

Synthetic Workflow Overview

The following diagram illustrates the key steps in a typical synthesis of a disubstituted isoxazole, which can be adapted for 5-(4-Methoxyphenyl)isoxazole.

Caption: A generalized workflow for the synthesis of isoxazoles from chalcones.

Detailed Experimental Protocol

This protocol describes the synthesis of a related compound, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole, from a brominated chalcone, which provides a solid framework for the synthesis of 5-(4-methoxyphenyl)isoxazole.[4]

Materials:

-

2,3-Dibromo-1-(4-methoxyphenyl)-3-phenylpropan-1-one (or a suitable precursor)

-

Hydroxylamine hydrochloride

-

Absolute Ethanol

-

Sodium hydroxide (for pH adjustment)

-

Solvents for column chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the brominated chalcone precursor (1 equivalent) in absolute ethanol.[4]

-

Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.2 equivalents) to the solution and stir vigorously.

-

Base Addition: Slowly add a solution of sodium hydroxide to the reaction mixture to facilitate the cyclization reaction. Monitor the pH to maintain basic conditions.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[4]

-

Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Applications and Research Interest

5-(4-Methoxyphenyl)isoxazole and its derivatives are versatile compounds with applications spanning multiple scientific disciplines.[5] The isoxazole moiety is a recognized pharmacophore, and its incorporation into molecules can enhance their biological activity and physicochemical properties.[6]

Pharmaceutical Development

The primary application of 5-(4-Methoxyphenyl)isoxazole is as a key intermediate in the synthesis of pharmaceuticals.[3][5] Isoxazole-containing compounds have demonstrated a wide range of biological activities, including:

-

Anti-inflammatory and Analgesic Agents: The isoxazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[3] 5-(4-Methoxyphenyl)isoxazole serves as a valuable building block for the development of new therapeutic agents in this class.[7]

-

Anticancer Activity: Numerous studies have explored the potential of isoxazole derivatives as anticancer agents, with some compounds showing efficacy against various cancer cell lines.[6][8]

-

Antimicrobial Properties: The isoxazole nucleus is also found in various antimicrobial agents, highlighting its importance in the development of new drugs to combat infectious diseases.[6]

Agricultural Chemistry

In the field of agrochemicals, 5-(4-Methoxyphenyl)isoxazole is utilized in the formulation of pesticides and herbicides.[3][5] Its structural features can be tailored to design molecules with specific activities against pests and weeds, contributing to improved crop protection.[5]

Material Science

Researchers in material science are exploring the potential of 5-(4-Methoxyphenyl)isoxazole in the creation of novel materials with specific electronic properties.[3][5] These materials could find applications in the development of sensors and organic electronics.[3]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 5-(4-Methoxyphenyl)isoxazole.

-

General Handling: Handle in accordance with good industrial hygiene and safety practices.[9] Avoid contact with skin, eyes, and clothing, and prevent ingestion and inhalation.[9] Use in a well-ventilated area.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, protective gloves, and a lab coat.[9]

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[9]

-

First Aid:

Seek medical attention if symptoms persist after any exposure.[9]

Conclusion

5-(4-Methoxyphenyl)isoxazole is a compound of considerable scientific and commercial interest. Its versatile chemical nature makes it a valuable intermediate in the synthesis of a wide array of products, from life-saving pharmaceuticals to advanced materials. A thorough understanding of its synthesis, properties, and applications is essential for researchers and professionals working in these fields. The protocols and data presented in this guide offer a solid foundation for the safe and effective utilization of this important molecule.

References

-

Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023. Available from: [Link]

-

3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole - Organic Syntheses Procedure. Available from: [Link]

-

5-(4-Methoxyphenyl)isoxazole-3-carboxylic Acid - MySkinRecipes. Available from: [Link]

-

Isoxazole, 3-(4-methoxyphenyl)-5-phenyl- | C16H13NO2 | CID - PubChem. Available from: [Link]

-

Investigation of Facet Effects on the Catalytic Activity of Cu2O Nanocrystals for Efficient Regioselective Synthesis of 3,5-Disubstituted Isoxazoles - The Royal Society of Chemistry. Available from: [Link]

-

Isoxazole, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)- | C16H12ClNO2 | CID - PubChem - NIH. Available from: [Link]

-

2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide - MDPI. Available from: [Link]

-

Novel 5-(3-(Substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl Derivatives: Synthesis and Anticancer Activity - ResearchGate. Available from: [Link]

-

The recent progress of isoxazole in medicinal chemistry - PubMed. Available from: [Link]

Sources

- 1. 5-(4-Methoxyphenyl)isoxazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. jk-sci.com [jk-sci.com]

- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 5. chemimpex.com [chemimpex.com]

- 6. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-(4-Methoxyphenyl)isoxazole-3-carboxylic Acid [myskinrecipes.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.ie [fishersci.ie]

- 10. aksci.com [aksci.com]

An In-depth Technical Guide to 5-(4-methoxyphenyl)-3-phenyl-1,2-oxazole: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 5-(4-methoxyphenyl)-3-phenyl-1,2-oxazole, a heterocyclic compound of significant interest in medicinal chemistry. The isoxazole scaffold is a privileged structure, and this particular derivative, featuring phenyl and methoxyphenyl substituents, exhibits a range of promising biological activities. This document delves into the primary synthetic routes, detailed characterization methodologies, and explores the therapeutic potential, with a focus on its anti-inflammatory and anticancer properties. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the study of this class of molecules.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of pharmacologically active agents. Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile pharmacophore. Numerous isoxazole-containing compounds have been developed as therapeutic agents, spanning a wide range of applications including anti-inflammatory, antimicrobial, antiviral, and anticancer treatments. The compound 5-(4-methoxyphenyl)-3-phenyl-1,2-oxazole represents a synthetically accessible and biologically relevant example of this class, making it an excellent subject for in-depth study in drug discovery programs.

Synthesis of 5-(4-methoxyphenyl)-3-phenyl-1,2-oxazole

The synthesis of 3,5-disubstituted isoxazoles can be achieved through several reliable methods. The two most prevalent and versatile approaches are the cyclization of a chalcone intermediate and the 1,3-dipolar cycloaddition reaction.

Method 1: Synthesis via Chalcone Cyclization

This is a widely employed and robust method that proceeds in two main steps: the Claisen-Schmidt condensation to form a chalcone, followed by cyclization with hydroxylamine.

Step 1: Claisen-Schmidt Condensation to form (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)

This base-catalyzed condensation reaction joins an aldehyde and a ketone to form an α,β-unsaturated ketone. For the synthesis of the precursor to 5-(4-methoxyphenyl)-3-phenyl-1,2-oxazole, benzaldehyde and 4-methoxyacetophenone are used as starting materials.

-

Rationale: The methoxy group on the acetophenone is an electron-donating group, which can influence the reactivity and subsequent biological activity of the final isoxazole. The phenyl group from benzaldehyde provides a key aromatic interaction domain.

Step 2: Cyclization with Hydroxylamine Hydrochloride

The synthesized chalcone is then reacted with hydroxylamine hydrochloride in the presence of a base to yield the final isoxazole product.

-

Mechanism: The reaction proceeds through the formation of an oxime intermediate, followed by an intramolecular Michael addition and subsequent dehydration to form the stable aromatic isoxazole ring.

Experimental Protocol: Synthesis via Chalcone Cyclization

-

Chalcone Synthesis:

-

To a solution of 4-methoxyacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

-

Filter the solid, wash with water until neutral, and dry. Recrystallize from ethanol to obtain pure (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one.

-

-

Isoxazole Formation:

-

Reflux a mixture of the chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol with a base such as potassium hydroxide or sodium acetate for 6-8 hours.

-

After cooling, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield 5-(4-methoxyphenyl)-3-phenyl-1,2-oxazole.[1][2]

-

Method 2: 1,3-Dipolar Cycloaddition

This method involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. It offers a highly convergent and often regioselective route to isoxazoles.

Step 1: In Situ Generation of Benzonitrile Oxide

Benzonitrile oxide is typically generated in situ from the corresponding benzaldoxime by oxidation or from a hydroximoyl chloride by dehydrohalogenation.

Step 2: Cycloaddition with 1-ethynyl-4-methoxybenzene

The generated benzonitrile oxide then reacts with 1-ethynyl-4-methoxybenzene to form the isoxazole ring.

Experimental Protocol: 1,3-Dipolar Cycloaddition

-

Preparation of Benzhydroximoyl Chloride:

-

Treat benzaldoxime with N-chlorosuccinimide (NCS) in a suitable solvent like DMF.

-

The reaction is typically rapid at room temperature.

-

-

Cycloaddition:

-

To a solution of 1-ethynyl-4-methoxybenzene (1.0 eq) in a solvent such as toluene or THF, add the freshly prepared benzhydroximoyl chloride (1.1 eq).

-

Slowly add a non-nucleophilic base, such as triethylamine, to the mixture at room temperature to generate the nitrile oxide in situ.

-

Stir the reaction for 12-24 hours.

-

After the reaction is complete, filter the triethylamine hydrochloride salt and concentrate the filtrate.

-

Purify the residue by column chromatography to obtain 5-(4-methoxyphenyl)-3-phenyl-1,2-oxazole.

-

Diagram of Synthetic Pathways

Caption: Synthetic routes to 5-(4-methoxyphenyl)-3-phenyl-1,2-oxazole.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₆H₁₃NO₂ |

| Molecular Weight | 251.28 g/mol |

| Appearance | White to off-white solid |

| Melting Point | ~70-71 °C (for the 3-methoxy isomer)[3] |

Spectroscopic Data

The following data is based on closely related analogs and predictive models.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For a similar compound, 5-(3-methoxyphenyl)-3-phenylisoxazole, the following shifts were observed: δ 7.89–7.82 (m, 2H, ArH), 7.53–7.33 (m, 6H, ArH), 7.53–6.97 (m, 1H, ArH), 6.81 (s, 1H, isoxazole-H), 3.86 (s, 3H, OCH₃).[3] For the target 4-methoxy isomer, the singlet for the isoxazole proton is expected around δ 6.8 ppm. The methoxy protons will appear as a singlet around δ 3.8-3.9 ppm. The aromatic protons will show complex multiplets in the range of δ 7.0-8.0 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments. For 5-(3-methoxyphenyl)-3-phenylisoxazole, characteristic peaks were observed at δ 170.1, 162.8, 159.8, 130.4, 129.9, 129.0, 128.8, 128.5, 126.7, 118.2, 116.0, 110.8, 97.6, 55.3.[3] The C3 and C5 carbons of the isoxazole ring are typically found at ~163 ppm and ~170 ppm, respectively. The C4 carbon appears around 97-98 ppm.

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify functional groups. Key expected peaks include: C=N stretching of the isoxazole ring (~1610 cm⁻¹), C=C aromatic stretching (~1500-1600 cm⁻¹), and C-O stretching of the methoxy group (~1250 cm⁻¹).[4]

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound. For 5-(4-methoxyphenyl)-3-phenyl-1,2-oxazole, the expected molecular ion peak [M]⁺ would be at m/z 251.

X-ray Crystallography

Applications in Drug Development

Isoxazole derivatives are known to possess a broad spectrum of biological activities. The structural features of 5-(4-methoxyphenyl)-3-phenyl-1,2-oxazole make it a promising candidate for investigation in several therapeutic areas.

Anti-inflammatory Activity

A significant body of research points to the anti-inflammatory potential of isoxazole-containing compounds. Many of these derivatives act as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[6]

-

Mechanism of Action: COX-2 Inhibition: COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 over the constitutive COX-1 isoform is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. The diaryl substitution pattern of 5-(4-methoxyphenyl)-3-phenyl-1,2-oxazole is a common feature in many selective COX-2 inhibitors.

-

Involvement of the NF-κB Pathway: The anti-inflammatory effects of some isoxazole derivatives may also be mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of NF-κB activation can lead to a broad-spectrum anti-inflammatory response.

Diagram of a Potential Anti-inflammatory Mechanism

Caption: Potential anti-inflammatory mechanisms of the isoxazole compound.

Anticancer Activity

The isoxazole scaffold is also prevalent in compounds with demonstrated anticancer activity. The mechanisms of action are diverse and can include the induction of apoptosis, inhibition of angiogenesis, and disruption of cell cycle progression.

-

Potential Mechanisms:

-

Tubulin Polymerization Inhibition: Some isoxazole derivatives act as antimitotic agents by inhibiting the polymerization of tubulin, a key component of the cytoskeleton. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

-

Kinase Inhibition: Isoxazoles can be designed to target specific protein kinases that are overactive in cancer cells, thereby blocking signaling pathways that promote cell proliferation and survival.

-

Induction of Apoptosis: Many anticancer agents, including isoxazole derivatives, exert their effects by inducing programmed cell death, or apoptosis, in cancer cells.

-

Antimicrobial Activity

Various isoxazole derivatives have been reported to possess antibacterial and antifungal properties. The mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Further screening of 5-(4-methoxyphenyl)-3-phenyl-1,2-oxazole against a panel of pathogenic bacteria and fungi would be a valuable area of investigation.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of 5-(4-methoxyphenyl)-3-phenyl-1,2-oxazole, a series of well-established in vitro and in vivo assays are recommended.

In Vitro Anti-inflammatory Assays

-

COX-1/COX-2 Inhibition Assay:

-

Utilize commercially available enzyme immunoassay (EIA) kits for ovine COX-1 and human recombinant COX-2.

-

Incubate the respective enzyme with a heme cofactor in a reaction buffer.

-

Add varying concentrations of the test compound and incubate for a defined period (e.g., 10 minutes at 37°C).

-

Initiate the enzymatic reaction by adding arachidonic acid and incubate for a short duration (e.g., 2 minutes at 37°C).

-

Stop the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using the EIA kit.

-

Calculate the IC₅₀ values for both enzymes to determine potency and selectivity.[8]

-

-

Nitric Oxide (NO) Inhibition Assay in Macrophages:

-

Culture RAW 264.7 macrophage cells in 96-well plates.

-

Pre-treat the cells with different concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation.

-

After 24 hours of incubation, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

A decrease in nitrite concentration indicates inhibition of NO production.

-

In Vitro Anticancer Assays

-

MTT Cell Viability Assay:

-

Seed cancer cell lines of interest (e.g., breast, colon, lung) in 96-well plates.

-

After cell attachment, treat with a range of concentrations of the test compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength.

-

Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits cell growth by 50%.

-

Conclusion and Future Directions

5-(4-methoxyphenyl)-3-phenyl-1,2-oxazole is a readily synthesizable compound that belongs to a class of heterocycles with proven therapeutic relevance. Its structural features suggest a strong potential for anti-inflammatory and anticancer activities, likely mediated through the inhibition of key enzymes like COX-2 and the modulation of critical signaling pathways such as NF-κB.

Future research should focus on a comprehensive biological evaluation of this specific molecule to confirm and quantify its activity in various in vitro and in vivo models. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to the phenyl and methoxyphenyl rings, will be crucial for optimizing potency and selectivity. Furthermore, detailed mechanistic studies are warranted to fully elucidate the molecular targets and signaling pathways affected by this promising compound, paving the way for its potential development as a novel therapeutic agent.

References

-

Balakrishnan, B., Praveen, C., Seshadri, P. R., & Perumal, P. T. (2013). 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole. Acta Crystallographica Section E: Structure Reports Online, 69(4), o597. [Link]

-

Bauer, J. A., & Hankin, J. A. (1984). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses, 62, 46. [Link]

-

Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Synthetic Formal Report #2. [Link]

-

Praveen, C., Balakrishnan, B., Seshadri, P. R., & Perumal, P. T. (2011). 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1575. [Link]

-

Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. Supporting Information. [Link]

-

Reddy, T. S., & Reddy, P. S. N. (2012). Synthesis of some new 3,5-diaryl isoxazoles and their antimicrobial activity. Der Pharma Chemica, 4(3), 1032-1036. [Link]

-

Yamamuro, D., Uchida, R., Ohtawa, M., Arima, S., Futamura, Y., Katane, M., ... & Tomoda, H. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & medicinal chemistry letters, 25(2), 313-316. [Link]

-

Dobson, A. J., & Gerkin, R. E. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. IUCrData, 7(4). [Link]

-

Jasim, S. S., Al-Tufah, M. M., & Hattab, A. H. (2022). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5-methyloxazolo[5,4-c]isoxazole Derivatives. Asian Journal of Chemical Sciences, 1-15. [Link]

-

Naeimi, H., & Zarnani, A. H. (2016). A green and efficient protocol for the synthesis of 1-amidoalkyl-2-naphthols and 1,2,3-triazoles using Fe3O4@SiO2-imid-PMAn as a novel magnetic reusable catalyst. RSC advances, 6(78), 74849-74860. [Link]

-

Tron, G. C., Pirali, T., Billington, R. A., Canonico, P. L., Sorba, G., & Genazzani, A. A. (2008). Synthesis and biological evaluation of 2-methyl-4,5-disubstituted oxazoles as a novel class of highly potent antitubulin agents. Journal of medicinal chemistry, 51(13), 3943-3951. [Link]

-

Al-Tufah, M. M., Jasim, S. S., & Hattab, A. H. (2022). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5-methyloxazolo[5,4-c]isoxazole Derivatives. Asian Journal of Chemical Sciences, 1-15. [Link]

-

Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., & Ali, A. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1222047. [Link]

-

Dobson, A. J., & Gerkin, R. E. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. ResearchGate. [Link]

-

Abbas, A. F., Al-janabi, A. S. M., & Al-khazrajy, O. S. A. (2014). Synthesis, characterization and computational study of some new 5-(furan-2-yl)-3-phenyl-4,5-dihydroisoxazole derivatives from chalcones. International Journal of Pharmaceutical and Chemical Sciences, 3(3), 717-724. [Link]

-

Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(2). [Link]

-

Al-Ostath, A. I., Al-Ameri, D., Al-Mousawi, S. M., El-Hallouty, S. M., El-Hashash, M. A., & Al-Dhfyan, A. (2023). Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells. Molecules, 28(12), 4683. [Link]

-

Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Rogier, D. J. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365. [Link]

-

Lee, J. H., Kim, D. H., Kim, H. K., & Lee, K. R. (2018). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. International journal of molecular sciences, 19(11), 3367. [Link]

-

Yadav, M. R., Shirude, S. T., Puntambekar, D. S., Patel, P. J., Prajapati, H. B., Parmar, A., ... & Giridhar, R. (2007). Studies in 3,4-diaryl-1,2,5-oxadiazoles and their N-oxides: Search for better COX-2 inhibitors. Acta pharmaceutica, 57(1), 13-30. [Link]

-

Al-Hourani, B. J., El-Elimat, T., Al-Dhafri, W. A., Al-Muhtaseb, N., Al-Adham, I. S., & Al-Shamma'a, A. A. (2019). Synthesis, characterization and effect of bis-1,3,4-oxadiazole rings containing glycine moiety on the activity of some transferase enzymes. ResearchGate. [Link]

-

Reddy, T. S., & Reddy, P. S. N. (2012). Synthesis of trisubstituted oxazoles via aryne induced[4][9] sigmatropic rearrangement-annulation cascade. Organic & biomolecular chemistry, 10(40), 8089-8092. [Link]

-

Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Sayed, N. S. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(18), 6084. [Link]

-

Wang, Y., Zhang, Y., Wang, Y., Zhang, J., Geng, Y., Zhang, Y., ... & Liu, H. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent SARS-CoV-2 PLpro Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Oniga, S., Pârvu, A., Oniga, O., Araniciu, C., Vlase, L., & Tiperciuc, B. (2016). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 21(9), 1184. [Link]

-

Skhab, A. A., Yidirim, I., & Dmytriv, Y. V. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Scientia Pharmaceutica, 90(3), 44. [Link]

-

Wang, L., Wang, Y., Li, Y., Zhang, Y., Li, J., & Li, J. (2018). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Scientific reports, 8(1), 1-12. [Link]

-

NIST. (n.d.). Oxazole, 4,5-dihydro-2,4,4-trimethyl-. In NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

-

SpectraBase. (n.d.). Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate. SpectraBase. Retrieved January 11, 2026, from [Link]

-

Labanauskas, L., Udrenaite, E., Gaidelis, P., & Brukstus, A. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco, 59(4), 255-259. [Link]

-

Goebel, U., Sieber, S., Amslinger, S., & Spies, C. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone (E-α-p-OMe-C6H4-TMC) are mediated by heme oxygenase-1. International immunopharmacology, 35, 195-202. [Link]

-

Lee, J. H., Kim, D. H., Kim, H. K., & Lee, K. R. (2021). Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells. Journal of medicinal food, 24(8), 829-838. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 5-(4-methoxyphenyl)-3-phenylisoxazole (CAS No: 3672-51-3)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This guide focuses on a specific, promising derivative: 5-(4-methoxyphenyl)-3-phenylisoxazole. As a Senior Application Scientist, my objective is to provide a comprehensive technical resource that delves into the synthesis, characterization, and potential applications of this compound. This document is structured to offer not just protocols, but also the scientific rationale behind the methodologies, ensuring a deeper understanding for researchers and drug development professionals. We will explore the nuances of its synthesis, its key physicochemical properties, and the current understanding of its biological significance, all supported by verifiable data and authoritative sources.

Compound Identification and Physicochemical Properties

Chemical Identity:

| Identifier | Value |

| Chemical Name | 5-(4-methoxyphenyl)-3-phenylisoxazole |

| CAS Number | 3672-51-3[1] |

| Molecular Formula | C₁₆H₁₃NO₂[1] |

| Molecular Weight | 251.28 g/mol [1] |

| IUPAC Name | 3-(4-methoxyphenyl)-5-phenyl-1,2-oxazole[1] |

| InChI | InChI=1S/C16H13NO2/c1-18-14-9-7-12(8-10-14)15-11-16(19-17-15)13-5-3-2-4-6-13/h2-11H,1H3[1] |

| SMILES | COC1=CC=C(C=C1)C2=NOC(=C2)C3=CC=CC=C3[1] |

Physicochemical Data:

| Property | Value | Source |

| Melting Point | 179-180ºC | Research Journal of Pharmaceutical, Biological and Chemical Sciences |

| XLogP3-AA | 3.7 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Appearance | White solid (typical for related compounds) | Inferred from similar compounds |

| Solubility | Information not widely available, but expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General chemical knowledge |

Synthesis of 5-(4-methoxyphenyl)-3-phenylisoxazole: A Step-by-Step Protocol

The synthesis of 5-(4-methoxyphenyl)-3-phenylisoxazole is most effectively achieved through a two-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with hydroxylamine hydrochloride. This method offers a straightforward and efficient route to the target molecule.

Step 1: Synthesis of (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

The Claisen-Schmidt condensation is a reliable method for forming the α,β-unsaturated ketone core of the chalcone.[2][3]

Reaction Scheme:

Caption: Claisen-Schmidt condensation to form the chalcone intermediate.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 4-methoxyacetophenone and benzaldehyde in ethanol.[2]

-

Catalyst Addition: While stirring the solution at room temperature, slowly add a catalytic amount of aqueous sodium hydroxide solution (e.g., 10% NaOH).[4]

-

Reaction: Continue stirring at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

-

Work-up: Once the reaction is complete, pour the mixture into cold water. Acidify with dilute hydrochloric acid to precipitate the crude chalcone.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure chalcone.[4]

Step 2: Cyclization to 5-(4-methoxyphenyl)-3-phenylisoxazole

The chalcone intermediate is then cyclized to the final isoxazole product using hydroxylamine hydrochloride.

Reaction Scheme:

Caption: Cyclization of the chalcone to form the isoxazole ring.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the synthesized chalcone in ethanol.

-

Reagent Addition: Add an excess of hydroxylamine hydrochloride and sodium acetate to the solution.

-

Reflux: Heat the mixture to reflux and maintain for approximately 6 hours, monitoring the reaction progress by TLC.[4]

-

Isolation: After completion, cool the reaction mixture and pour it into cold water to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent such as ethanol to yield pure 5-(4-methoxyphenyl)-3-phenylisoxazole.

Spectroscopic Characterization

Accurate characterization is paramount for verifying the structure and purity of the synthesized compound. Below are the expected spectroscopic data for 5-(4-methoxyphenyl)-3-phenylisoxazole.

FTIR Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| ~3017 | Aromatic C-H stretching |

| ~2935 | Aliphatic C-H stretching (of -OCH₃) |

| ~1525 | C=N stretching of the isoxazole ring |

| ~1472 | C=C stretching of the aromatic rings |

| ~1362 | N-O stretching of the isoxazole ring |

| ~1345 | C-O stretching of the methoxy group |

| ~807 | Disubstituted C-H bending (para-substituted phenyl ring) |

| ~750 | Monosubstituted C-H bending (phenyl ring) |

¹H NMR Spectroscopy (DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.73 | singlet | 3H | -OCH₃ |

| ~6.18 | singlet | 1H | =CH of the isoxazole ring |

| ~6.78-7.48 | multiplet | 9H | Aromatic protons |

Mass Spectrometry (ESI-MS):

| m/z | Interpretation |

| 251.27 | [M]⁺ (Molecular Ion, 100% relative intensity) |

| 252.26 | [M+H]⁺ (Protonated Molecular Ion) |

Biological Activities and Potential Applications

The isoxazole moiety is a well-established pharmacophore, and its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5][6]

Anticancer Potential

Numerous studies have highlighted the anticancer potential of isoxazole-containing compounds.[5] For instance, certain 5-(3-(substituted phenyl)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl derivatives have shown high efficacy against PC-3 (prostate cancer) cells, with IC₅₀ values in the low micromolar range.[7] While specific data for 5-(4-methoxyphenyl)-3-phenylisoxazole is not extensively reported, its structural similarity to these active compounds suggests it is a promising candidate for further investigation in oncology drug discovery. The mechanism of action for many anticancer isoxazoles involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival.

Anti-inflammatory Properties

The anti-inflammatory potential of isoxazole derivatives is another area of significant research interest.[8][9][10] Some isoxazole-containing compounds have been shown to exhibit potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes. For example, a series of 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides displayed significant anti-inflammatory activity.[8] Given the structural parallels, 5-(4-methoxyphenyl)-3-phenylisoxazole warrants evaluation for its potential as an anti-inflammatory agent.

Future Directions and Conclusion

5-(4-methoxyphenyl)-3-phenylisoxazole represents a molecule of considerable interest for medicinal chemists and drug discovery scientists. Its straightforward synthesis and the established biological importance of the isoxazole core make it an attractive scaffold for the development of novel therapeutic agents.

Future research should focus on:

-

Comprehensive Biological Screening: A thorough evaluation of its anticancer and anti-inflammatory activities against a panel of cell lines and enzyme assays is crucial to quantify its potency and selectivity.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound will be vital for its further development.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs will help in identifying the key structural features required for optimal biological activity and drug-like properties.

References

- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). ISSN: 0975-8585.

- Liu, X. H., Song, B. A., Bhadury, P. S., Zhu, H. L., Cui, P., Hou, K. K., & Xu, H. L. (2008). Novel 5-(3-(Substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl Derivatives: Synthesis and Anticancer Activity. Australian Journal of Chemistry, 61(11), 864-869.

- International Journal of Pharmacy. (n.d.).

- Oriental Journal of Chemistry. (n.d.).

- BenchChem. (2025). Synthesis of 4'-Methoxychalcone Derivatives: A Detailed Protocol for Researchers.

- Grady, A. (2023, December 8). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.

- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.).

- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.).

- 5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity. (2014, April 22). PubMed.

- Kumar, V. (2024, April 10). Design, Synthesis, and Anticancer Activity of N-(Substituted Phenyl)-5-(3,4,5-Trimethoxyphenyl). Impactfactor.

- Labanauskas, L., Udrenaite, E., Gaidelis, P., & Brukstus, A. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)

- Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (n.d.). MDPI.

- Synthesis of Chalcones with Anticancer Activities. (n.d.). PMC.

- Synthesis of Chalcones with Anticancer Activities. (2025, October 16).

- Design, synthesis and pharmacological screening of 1-acetyl-3-aryl-5-(4-methoxyphenyl)pyrazoles as a potential anti-inflammatory agents. (n.d.).

- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023, October 5). Semantic Scholar.

- Kumawat, J. A., Angadi, S. S., & Padve, D. A. (2017). Evaluation of Anti-Inflammatory Activity of 3-(1-Methoxy Napthalen-2-yl)

- Perkins, M., Beam, C. F., Jr., Dyer, M. C. D., & Hauser, C. R. (1976). 3-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)ISOXAZOLE. Organic Syntheses, 55, 39.

- PubChem. (n.d.). Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-.

- BLDpharm. (n.d.). 76112-09-9|5-(3-Chlorophenyl)-3-(4-methoxyphenyl)isoxazole.

- ChemicalBook. (2023, April 28). 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)isoxazole | 24097-19-6.

- PubChem. (n.d.). Isoxazole, 5-(4-methylphenyl)-3-phenyl-.

Sources

- 1. Isoxazole, 3-(4-methoxyphenyl)-5-phenyl- | C16H13NO2 | CID 279129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmascholars.com [pharmascholars.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 5. espublisher.com [espublisher.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iosrjournals.org [iosrjournals.org]

Biological activity of 5-(4-Methoxyphenyl)isoxazole derivatives

An In-Depth Technical Guide to the Biological Activity of 5-(4-Methoxyphenyl)isoxazole Derivatives

Foreword: The Architectural Elegance of the Isoxazole Scaffold

In the landscape of medicinal chemistry, the isoxazole ring stands out as a privileged five-membered heterocyclic scaffold. Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions make it a cornerstone in the design of novel therapeutic agents.[1][2][3] The fusion of an oxygen and a nitrogen atom within the aromatic ring creates a versatile building block capable of engaging with a multitude of biological targets.[1][4] This guide focuses specifically on derivatives featuring a 4-methoxyphenyl group at the 5-position of the isoxazole ring. This substitution is not arbitrary; the methoxy group often enhances lipophilicity and can be crucial for specific receptor binding, making this class of compounds particularly compelling for drug discovery.[1][5] We will delve into the synthesis, multifaceted biological activities, and underlying mechanisms of these derivatives, providing researchers and drug development professionals with a comprehensive technical resource grounded in field-proven insights.

Synthetic Pathways: From Precursors to Bioactive Cores

The generation of the 5-(4-methoxyphenyl)isoxazole core is accessible through several robust synthetic strategies. The most prevalent and versatile approach involves a [3+2] cycloaddition reaction, typically starting from a chalcone intermediate.[1][6]

Primary Synthesis Route: The Chalcone-Hydroxylamine Cyclization

The Claisen-Schmidt condensation of 4-methoxyacetophenone with an appropriate aromatic aldehyde yields an α,β-unsaturated ketone, commonly known as a chalcone.[1][7] This chalcone intermediate then undergoes cyclization with hydroxylamine hydrochloride. The reaction proceeds via nucleophilic attack of the hydroxylamine, followed by intramolecular cyclization and dehydration to form the stable aromatic isoxazole ring. This method's reliability and tolerance for a wide range of substituents on the aldehyde precursor make it a workhorse for generating diverse libraries of isoxazole derivatives.[6][8]

Caption: General workflow for the synthesis of 5-(4-methoxyphenyl)isoxazole derivatives.

Experimental Protocol: General Synthesis via Chalcone Intermediate

This protocol outlines a representative synthesis of a 3-aryl-5-(4-methoxyphenyl)isoxazole derivative.

Part A: Chalcone Synthesis

-

Reactant Preparation: In a round-bottom flask, dissolve 4-methoxyacetophenone (10 mmol) and a substituted aromatic benzaldehyde (10 mmol) in 30 mL of ethanol with stirring.

-

Catalyst Addition: Slowly add an aqueous solution of sodium hydroxide (20 mmol in 5 mL water) to the mixture.

-

Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.

-

Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize excess base.

-

Purification: Filter the precipitated chalcone, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallize from ethanol to obtain the pure chalcone intermediate.

Part B: Isoxazole Cyclization

-

Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, dissolve the purified chalcone (5 mmol), hydroxylamine hydrochloride (7.5 mmol), and sodium acetate (7.5 mmol) in 40 mL of absolute ethanol.

-

Reflux: Heat the mixture to reflux and maintain for 6-8 hours, monitoring by TLC.

-

Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure.

-

Isolation: Pour the concentrated residue into ice-cold water. The solid isoxazole derivative will precipitate.

-

Purification: Filter the product, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like acetone or ethanol.[6]

Anticancer Activity: Targeting Malignant Proliferation

The 5-(4-methoxyphenyl)isoxazole scaffold is a prominent feature in a vast number of potent anticancer agents.[4][9] These derivatives exert their effects through diverse mechanisms of action, often demonstrating high efficacy against various cancer cell lines.[10][11]

Mechanisms of Action

-

Induction of Apoptosis: A primary mechanism is the triggering of programmed cell death (apoptosis) in cancer cells.[4][10] These compounds can modulate key signaling pathways, activating caspase enzymes (like caspase-3 and -9) that execute the apoptotic cascade.[12]

-

Enzyme Inhibition: Many derivatives function as inhibitors of critical enzymes involved in cancer progression, such as protein kinases, topoisomerase, and carbonic anhydrase.[10][11][13] By blocking the active sites of these enzymes, they disrupt essential cellular processes like signal transduction and DNA replication in tumor cells.

-

Tubulin Polymerization Disruption: Some isoxazole compounds interfere with microtubule dynamics by inhibiting tubulin polymerization.[14][15] This action halts the cell cycle at the G2/M phase, leading to mitotic arrest and subsequent cell death.

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpca.org [ijpca.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. ijrrjournal.com [ijrrjournal.com]

- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 9. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 10. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benthamscience.com [benthamscience.com]

- 15. Page loading... [guidechem.com]

Exploring the mechanism of action of 5-(4-Methoxyphenyl)isoxazole

Initiating Research on MOA

I'm starting my deep dive into 5-(4-Methoxyphenyl)isoxazole. Google searches are underway to unearth its mechanism of action. I'm focusing on known biological targets, signaling pathways, and any reported effects.

Mapping MOA and Protocols

My research has expanded to encompass the design of a technical guide. I'm prioritizing structuring the document logically. I'll start by defining the compound and its relevance, then dive into molecular interactions and cellular effects. Graphviz will be used for signaling pathway diagrams. I'm focusing on causality and self-validating protocols as I synthesize my findings.

Expanding MOA Investigation

My focus is now on Google searches and analyzing results to pinpoint experimental evidence and consensus on its mechanism. I'm scrutinizing experimental setups and data interpretation closely. I'll summarize quantitative data with tables and then cite everything meticulously, including URLs.

Examining Isoxazole Derivatives

I've begun a focused examination of isoxazole derivatives, including 5-(4-Methoxyphenyl)isoxazole. While the initial search offered a good base, a single, clear mechanism of action for this specific compound remains elusive. The results, however, suggest intriguing areas to explore.

Analyzing Biological Activity Themes

I am now delving into specific biological activity themes. Anticancer research on derivatives focuses on cell lines like PC-3 and MCF-7, though mechanisms are broadly antiproliferative, with a mention of ERα targeting in breast cancer. I also see evidence of anti-inflammatory properties, with carrageenan-induced paw edema models used, though specific mechanisms for this compound remain vague.

Exploring Derivative Activity Spectrum

I'm now expanding the focus to the broader activity spectrum of isoxazole derivatives. The search results point towards various biological effects, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial activities. While specific mechanisms for 5-(4-Methoxyphenyl)isoxazole remain elusive, I've identified anticancer research centered on PC-3 and MCF-7 cell lines with potential ERα targeting. Anti-inflammatory studies use carrageenan-induced paw edema. Neuroprotective studies link it to neuronal death inhibition and enzyme inhibition, alongside broader signalling pathways.

Summarizing Research Findings

I've synthesized my thoughts on the research, recognizing that most studies concern isoxazole derivatives rather than the specific compound. Anticancer effects appear antiproliferative, with potential ERα targeting. Anti-inflammatory actions involve models like carrageenan-induced paw edema. Neuroprotection links to oxidative stress and mitochondrial complex I, alongside enzyme inhibition and signaling pathway involvement. I'm focusing on structuring a logical guide that differentiates general isoxazole properties from the compound's specific findings. I'm now structuring the guide.

The Isoxazole Scaffold in Early-Stage Drug Discovery: A Spotlight on 5-(4-Methoxyphenyl)isoxazole

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

The isoxazole ring is a privileged five-membered heterocyclic scaffold that serves as a cornerstone in modern medicinal chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and capacity for diverse substitutions have cemented its role in a multitude of clinically approved drugs.[1][4] This guide focuses on a specific, promising derivative: 5-(4-methoxyphenyl)isoxazole. We will dissect its physicochemical profile, provide validated synthetic routes, and explore its known pharmacological landscape, including anticancer, anti-inflammatory, and antioxidant activities. Furthermore, this document offers detailed experimental protocols for in vitro screening, discusses critical structure-activity relationships (SAR), and visualizes key pathways and workflows to empower researchers in leveraging this scaffold for novel therapeutic development.

Introduction: The Value Proposition of the Isoxazole Core

Heterocyclic compounds form the backbone of pharmaceutical sciences, and among them, the isoxazole moiety is a recurring motif in successful drug candidates.[4][5] Characterized by an adjacent nitrogen and oxygen atom within a five-membered aromatic ring, this scaffold is present in drugs ranging from the anti-inflammatory valdecoxib to the antibiotic sulfamethoxazole.[1] The isoxazole ring is not merely a passive linker; its electronic nature and ability to participate in hydrogen bonding and other non-covalent interactions are often crucial for high-affinity binding to biological targets.[6]

5-(4-Methoxyphenyl)isoxazole emerges as a particularly valuable building block.[7] The methoxy-substituted phenyl ring frequently enhances biological activity, a phenomenon observed across various therapeutic areas.[6] This specific compound serves as both a biologically active agent in its own right and, more importantly, as a versatile intermediate for the synthesis of more complex molecules in drug discovery campaigns.[7][8] This guide provides the foundational knowledge and practical methodologies required to explore its full potential.

Physicochemical and Structural Profile

A thorough understanding of a compound's physical and chemical properties is a prerequisite for any drug discovery program. These parameters influence solubility, permeability, and formulation, which are critical for bioavailability and efficacy.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | [9] |

| Molecular Weight | 175.18 g/mol | [9] |

| Appearance | Solid | [9] |

| SMILES | COc1ccc(cc1)-c2ccno2 | [9] |

| InChI Key | KKDKBSQRNCPFCM-UHFFFAOYSA-N | [9] |

Synthesis and Chemical Reactivity

The synthesis of unsymmetrically substituted isoxazoles can be achieved through several reliable methods. One of the most common and versatile approaches involves the cyclization of a chalcone derivative with hydroxylamine.[10] This method provides an unequivocal placement of substituents on the isoxazole ring.

Diagram: General Synthesis Workflow

Caption: General synthetic workflow for 5-(4-methoxyphenyl)isoxazole.

Experimental Protocol: Synthesis from a Chalcone Intermediate

This protocol is adapted from established methodologies for isoxazole synthesis.[10]

-

Chalcone Formation (Claisen-Schmidt Condensation):

-

To a stirred solution of 4-methoxyacetophenone (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide (e.g., 40%).

-

Cool the mixture in an ice bath and slowly add the appropriate aldehyde (e.g., formaldehyde or its equivalent, 1.1 equivalents).

-

Allow the reaction to stir at room temperature for several hours until a precipitate forms. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Rationale: The base deprotonates the α-carbon of the acetophenone, creating an enolate that acts as a nucleophile, attacking the aldehyde carbonyl to form the α,β-unsaturated ketone (chalcone) after dehydration.

-

-

Isoxazole Ring Formation (Cyclization):

-

Suspend the crude chalcone intermediate (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in ethanol or acetic acid.

-

Add a base, such as sodium acetate, to liberate the free hydroxylamine.

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Rationale: Hydroxylamine attacks the carbonyl carbon, followed by an intramolecular cyclization and dehydration, which forms the stable aromatic isoxazole ring.

-

-

Work-up and Purification:

-

After cooling, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or xylene) to yield the pure 5-(4-methoxyphenyl)isoxazole.[11]

-

Confirm the structure using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

-

Pharmacological Landscape

Derivatives of the 5-(4-methoxyphenyl)isoxazole scaffold have demonstrated a remarkable breadth of biological activities, making them attractive candidates for diverse therapeutic applications.

-

Anticancer Activity: Numerous studies have highlighted the potent antiproliferative effects of isoxazole derivatives against various cancer cell lines.[12] Specifically, derivatives of 5-(4-methoxyphenyl)isoxazole have shown high efficacy against human prostate cancer (PC-3) and epidermoid carcinoma (A431) cells.[13][14] The mechanism often involves the induction of apoptosis, disruption of tubulin polymerization, or inhibition of key cancer-related enzymes like topoisomerase or histone deacetylases (HDACs).[12]

-

Anti-inflammatory and Analgesic Effects: The isoxazole ring is a key component of COX-2 inhibitors like valdecoxib.[4] It is therefore not surprising that derivatives of this scaffold often exhibit potent anti-inflammatory properties.[15][16] Research suggests that some isoxazole compounds achieve their effect by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[17][18]

-